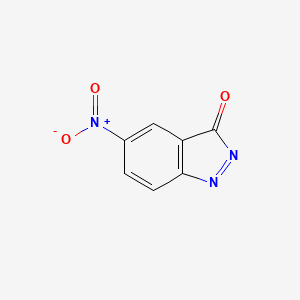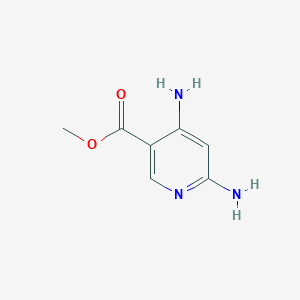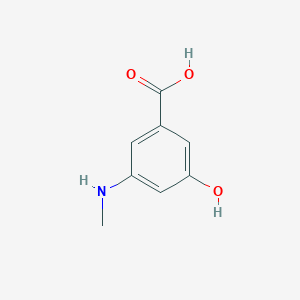
4,4,6-Trimethyl-4H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-4H-chromene is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This specific compound is characterized by three methyl groups attached to the fourth and sixth positions of the chromene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-4H-chromene can be achieved through various methods. One common approach involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles or nitrophenylboronic acid as a catalyst . Another method includes the reaction of ortho-quinone methides with dicarbonyl compounds in the presence of a chiral nickel(II) complex and p-toluenesulfonic acid, yielding enantioenriched 4H-chromenes .
Industrial Production Methods: Industrial production of 4,4,6-Trimethyl-4H-chromene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4,4,6-Trimethyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromenone derivatives.
Reduction: Reduction reactions can yield dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Chromenone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Functionalized chromene derivatives with various substituents.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-4H-chromene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4,4,6-Trimethyl-4H-chromene involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparación Con Compuestos Similares
2H-chromene: Another member of the chromene family with similar biological activities.
4H-chromene: The parent compound of 4,4,6-Trimethyl-4H-chromene, exhibiting a wide range of biological activities.
Coumarin: A structurally related compound with notable anticoagulant and antimicrobial properties
Uniqueness: 4,4,6-Trimethyl-4H-chromene is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity compared to other chromene derivatives .
Propiedades
Número CAS |
92617-85-1 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4,4,6-trimethylchromene |
InChI |
InChI=1S/C12H14O/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-8H,1-3H3 |
Clave InChI |
AHJVFWNWGCVGFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC=CC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)


![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)


![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)
